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Executive Summary
Protein myristoylation, a crucial lipid modification, is dynamically regulated by the interplay of

N-myristoyltransferases (NMTs) and demyristoylating enzymes. While NMTs catalyze the

addition of a myristoyl group, recent discoveries have identified Histone Deacetylase 11

(HDAC11) as a key enzyme responsible for its removal, a process termed demyristoylation.

This guide provides a comprehensive technical overview of SIS17, a selective inhibitor of

HDAC11, and its role in the inhibition of demyristoylation. By inhibiting HDAC11, SIS17
effectively preserves the myristoylated state of substrate proteins, thereby modulating their

function and downstream signaling pathways. This document details the mechanism of action

of SIS17, presents quantitative data on its potency and selectivity, outlines experimental

protocols for its study, and visualizes its impact on cellular signaling.

Introduction: The Dynamics of Protein
Myristoylation
Protein N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty

acid, to the N-terminal glycine residue of a protein. This modification is critical for a wide range

of cellular processes, including signal transduction, protein-protein interactions, and the

trafficking of proteins to membrane compartments. The level of protein myristoylation is not
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static; it is a reversible process controlled by the opposing activities of N-myristoyltransferases

(NMTs), which add the myristoyl group, and demyristoylases, which remove it.

HDAC11, the sole member of the class IV histone deacetylase family, has been identified as a

potent demyristoylase, exhibiting efficient defatty-acylation activity.[1][2][3] This discovery has

opened new avenues for therapeutic intervention by targeting the removal of myristoylation.

SIS17 has emerged as a valuable chemical probe and potential therapeutic lead due to its

selective inhibition of HDAC11's demyristoylating activity.[1][4][5][6]

SIS17: A Selective Inhibitor of HDAC11-Mediated
Demyristoylation
SIS17 is a small molecule inhibitor designed to be a selective antagonist of HDAC11.[1] Its

mechanism of action is centered on the inhibition of the enzymatic activity of HDAC11, which

prevents the removal of myristoyl groups from lysine residues on substrate proteins.[1][4][6] A

primary and well-characterized substrate of HDAC11 is the mitochondrial enzyme Serine

Hydroxymethyltransferase 2 (SHMT2).[1][7][8] By inhibiting HDAC11, SIS17 increases the

fatty-acylation level of SHMT2, thereby influencing its function in cellular signaling.[1][4]

Quantitative Data on SIS17 Activity and Selectivity
The potency and selectivity of SIS17 have been characterized through various in vitro and

cellular assays. The following tables summarize the key quantitative data.
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Inhibitor Target Substrate IC50 (μM) Reference

SIS17 HDAC11
Myristoyl-H3K9

peptide
0.83 [1]

SIS17 HDAC11
Myristoyl-SHMT2

peptide
0.27 [1]

SIS7 HDAC11
Myristoyl-H3K9

peptide
0.91 [1]

SIS7 HDAC11
Myristoyl-SHMT2

peptide
1.0 [1]

FT895 HDAC11
Myristoyl-H3K9

peptide
0.74 [1]

Table 1: In Vitro Inhibitory Potency of SIS17 and Other HDAC11 Inhibitors.

Inhibitor
(at 100
μM)

HDAC1 HDAC8 HDAC4 SIRT1 SIRT2 SIRT3 SIRT6

SIS17

No
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t

inhibition

No
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inhibition

No
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SIS7
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significan
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inhibition
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t

inhibition

No

significan

t

inhibition

No
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t

inhibition

No
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No
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Table 2: Selectivity Profile of SIS17 against Other HDAC Isoforms.[1]
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Cell Line Treatment Effect Concentration Reference

MCF7 SIS17

Significant

increase in fatty

acylation of

SHMT2

12.5 μM [1]

K562
SIS17 +

Oxaliplatin

Synergistic

cytotoxicity
Not specified [9]

769P
SIS17 +

Oxaliplatin

Antagonistic

effect on

cytotoxicity

Not specified [9]

Table 3: Cellular Effects of SIS17.

Signaling Pathways Modulated by SIS17
The inhibition of HDAC11 by SIS17 has significant implications for cellular signaling, primarily

through the modulation of the myristoylation status of its substrates. The HDAC11-SHMT2 axis

is a key pathway affected by SIS17.

The HDAC11-SHMT2-IFNαR1 Signaling Pathway
HDAC11-mediated demyristoylation of SHMT2 plays a crucial role in regulating the type I

interferon (IFN) signaling pathway.[7][8] Myristoylated SHMT2 is involved in the

deubiquitination of the type I interferon receptor (IFNαR1), leading to its stabilization and

increased levels on the cell surface.[7] By inhibiting HDAC11, SIS17 promotes the

myristoylated state of SHMT2, which in turn enhances IFNαR1 levels and potentiates type I

IFN signaling.[1][7] This has therapeutic implications for viral infections, multiple sclerosis, and

cancer, where enhanced type I IFN signaling is beneficial.[1]
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Caption: The inhibitory effect of SIS17 on the HDAC11-SHMT2 signaling axis.

Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of SIS17
on HDAC11 activity and substrate myristoylation.

In Vitro HDAC11 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC11 assay kits and published

methodologies.[10][11][12]

Materials:

Recombinant human HDAC11 enzyme

Fluorogenic HDAC substrate (e.g., a myristoylated lysine peptide with a fluorophore and

quencher)

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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SIS17 and other inhibitors (dissolved in DMSO)

Developer solution (e.g., Trypsin-based, to cleave the deacetylated substrate and release

the fluorophore)

Black 96-well microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of SIS17 in HDAC Assay Buffer. The final DMSO concentration

should be kept below 1%.

In a black 96-well plate, add 40 µL of a master mix containing the HDAC substrate and assay

buffer to all wells.

Add 5 µL of the diluted SIS17 or control solution (buffer with DMSO for positive control, and a

known pan-HDAC inhibitor like Trichostatin A for inhibitor control) to the respective wells.

To initiate the reaction, add 5 µL of diluted HDAC11 enzyme (e.g., 20 ng/µL) to all wells

except the "Blank" wells. For the "Blank" wells, add 5 µL of HDAC Assay Buffer.

Incubate the plate at 37°C for 30-60 minutes.

Stop the reaction by adding 50 µL of the developer solution to each well.

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the

fluorescent signal.

Measure the fluorescence using a plate reader at the appropriate excitation and emission

wavelengths.

Calculate the percent inhibition for each concentration of SIS17 and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Analysis of SHMT2 Fatty-Acylation
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This protocol utilizes metabolic labeling with an alkyne-tagged fatty acid analog followed by

click chemistry and western blotting.[1][4][13]

Materials:

MCF7 cells (or other relevant cell line)

Cell culture medium and supplements

Alkyne-tagged myristic acid analog (e.g., 15-hexadecynoic acid)

SIS17

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Click chemistry reagents: Azide-biotin, copper(II) sulfate (CuSO4), tris(2-

carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

(TBTA)

Streptavidin-agarose beads

Wash buffers (e.g., PBS with detergents)

SDS-PAGE gels and western blotting apparatus

Primary antibody against SHMT2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Metabolic Labeling:

Plate MCF7 cells and allow them to adhere overnight.

Treat the cells with various concentrations of SIS17 (e.g., 0, 12.5, 25, 50 µM) for a

specified time (e.g., 6 hours).
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During the treatment period, supplement the cell culture medium with the alkyne-tagged

myristic acid analog (e.g., 50 µM).

Cell Lysis:

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Clarify the lysates by centrifugation.

Click Chemistry Reaction:

To the cell lysates, add the click chemistry reagents in the following order: azide-biotin,

TCEP, TBTA, and CuSO4.

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

Streptavidin Pulldown:

Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C

to capture the biotinylated (and thus myristoylated) proteins.

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

Western Blot Analysis:

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody against SHMT2, followed by an HRP-

conjugated secondary antibody.

Visualize the bands using a chemiluminescent substrate and an imaging system.

The intensity of the SHMT2 band will correspond to the level of its fatty-acylation, which is

expected to increase with SIS17 treatment.
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Workflow for Cellular Analysis of SHMT2 Fatty-Acylation
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Caption: A generalized experimental workflow for assessing protein myristoylation in cells.
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Conclusion and Future Directions
SIS17 is a potent and selective inhibitor of HDAC11, a key enzyme responsible for the

demyristoylation of proteins such as SHMT2. By inhibiting this process, SIS17 provides a

powerful tool to study the functional consequences of preserving protein myristoylation. The

modulation of the HDAC11-SHMT2 axis by SIS17 has been shown to impact important

signaling pathways, including type I interferon signaling, highlighting its therapeutic potential in

immunology and oncology. The experimental protocols detailed in this guide provide a

framework for researchers to further investigate the role of SIS17 and HDAC11 in various

biological contexts. Future research should focus on elucidating the full spectrum of HDAC11

substrates, exploring the in vivo efficacy and safety of SIS17 and its analogs, and identifying

patient populations that would most benefit from HDAC11-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid
analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and
Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC
[pmc.ncbi.nlm.nih.gov]

4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated
Proteins using Click Chemistry [jove.com]

5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters -
PMC [pmc.ncbi.nlm.nih.gov]

6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38762884/
https://pubmed.ncbi.nlm.nih.gov/38762884/
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790316/
https://www.jove.com/t/62107/optimized-incorporation-alkynyl-fatty-acid-analogs-for-detection
https://www.jove.com/t/62107/optimized-incorporation-alkynyl-fatty-acid-analogs-for-detection
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467017/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6882135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6882135/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Attributes | Graphviz [graphviz.org]

9. python 3.x - dot graph graphviz - Produce graph for nearest x branches from selected
node - Stack Overflow [stackoverflow.com]

10. bpsbioscience.com [bpsbioscience.com]

11. HDAC11 Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

12. bpsbioscience.com [bpsbioscience.com]

13. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated
Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of SIS17 in Inhibiting Demyristoylation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610853#the-role-of-sis17-in-inhibiting-
demyristoylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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